molecular formula C18H14N6O4 B2452578 (E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396891-07-8

(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2452578
M. Wt: 378.348
InChI Key: ZVSLPKDQDWMBTC-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including an acrylamide, a phenyl ring, a tetrazole ring, and a benzo[d][1,3]dioxol-5-yl group . These groups are common in many organic compounds and can contribute to various chemical properties and reactivities.


Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, similar compounds are often synthesized via methods such as palladium-catalyzed cross-coupling reactions .

Scientific Research Applications

Antimicrobial and Anticancer Properties

  • Synthesis and Biological Evaluation : A study by (Talupur, Satheesh, & Chandrasekhar, 2021) involved the synthesis and characterization of related compounds, highlighting their antimicrobial properties. These compounds were synthesized using a multi-step process, which included the formation of tetrazole derivatives. The synthesized compounds were then subjected to biological evaluation, showing potential antimicrobial effects.
  • Cancer Cell Inhibition : Research conducted by (Mudududdla et al., 2015) focused on compounds with benzo[d][1,3]dioxol-5-yl groups. These compounds displayed inhibitory effects on cancer cell growth, suggesting their potential as anticancer agents. Specifically, they demonstrated the ability to inhibit angiogenesis and P-glycoprotein efflux pump activity, which could enhance the effectiveness of chemotherapy drugs.

Pharmaceutical Development

  • Structural Modification for Enhanced Potency : A study from (Wu et al., 2004) described the structural modification of related compounds to increase their biological potency. These modifications, including the introduction of benzo[d][1,3]dioxol-5-yl groups, led to the development of more effective pharmaceutical agents.
  • Synthetic Route and Characterization : (Kumara et al., 2018) focused on the synthesis and characterization of a novel pyrazole derivative incorporating the benzo[d][1,3]dioxol-5-yl moiety. This research provides insights into the synthetic routes and molecular structure of these compounds, which is crucial for pharmaceutical development.

properties

IUPAC Name

2-[4-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O4/c19-17(26)18-21-23-24(22-18)13-5-3-12(4-6-13)20-16(25)8-2-11-1-7-14-15(9-11)28-10-27-14/h1-9H,10H2,(H2,19,26)(H,20,25)/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSLPKDQDWMBTC-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide

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